molecular formula C21H22O6S3 B11059472 Diethyl 5,5'-(thiophen-2-ylmethanediyl)bis(4-hydroxy-2-methylthiophene-3-carboxylate)

Diethyl 5,5'-(thiophen-2-ylmethanediyl)bis(4-hydroxy-2-methylthiophene-3-carboxylate)

Cat. No.: B11059472
M. Wt: 466.6 g/mol
InChI Key: KXCMYLDOIHUODP-UHFFFAOYSA-N
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Description

Diethyl 5,5’-(thiophen-2-ylmethanediyl)bis(4-hydroxy-2-methylthiophene-3-carboxylate) is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Diethyl 5,5’-(thiophen-2-ylmethanediyl)bis(4-hydroxy-2-methylthiophene-3-carboxylate), typically involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific reaction conditions.

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 5,5’-(thiophen-2-ylmethanediyl)bis(4-hydroxy-2-methylthiophene-3-carboxylate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various halogenating agents. The reaction conditions vary depending on the desired product and include controlled temperature, pressure, and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers .

Scientific Research Applications

Diethyl 5,5’-(thiophen-2-ylmethanediyl)bis(4-hydroxy-2-methylthiophene-3-carboxylate) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 5,5’-(thiophen-2-ylmethanediyl)bis(4-hydroxy-2-methylthiophene-3-carboxylate) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

Uniqueness

Diethyl 5,5’-(thiophen-2-ylmethanediyl)bis(4-hydroxy-2-methylthiophene-3-carboxylate) is unique due to its specific structural features, which confer distinct electronic properties and reactivity. These properties make it particularly valuable in the development of advanced materials and therapeutic agents .

Properties

Molecular Formula

C21H22O6S3

Molecular Weight

466.6 g/mol

IUPAC Name

ethyl 5-[(4-ethoxycarbonyl-3-hydroxy-5-methylthiophen-2-yl)-thiophen-2-ylmethyl]-4-hydroxy-2-methylthiophene-3-carboxylate

InChI

InChI=1S/C21H22O6S3/c1-5-26-20(24)13-10(3)29-18(16(13)22)15(12-8-7-9-28-12)19-17(23)14(11(4)30-19)21(25)27-6-2/h7-9,15,22-23H,5-6H2,1-4H3

InChI Key

KXCMYLDOIHUODP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1O)C(C2=CC=CS2)C3=C(C(=C(S3)C)C(=O)OCC)O)C

Origin of Product

United States

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